

# Effects of interlayer films on nickel silicide formation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

[Get Quote](#)

## Technical Support Center: Nickel Silicide Formation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effects of interlayer films on nickel silicide formation.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary purpose of using an interlayer film in nickel silicide (NiSi) formation?

**A1:** Interlayer films are primarily used to enhance the properties of the resulting nickel silicide layer. Key benefits include improving the thermal stability by delaying the transformation from the desirable, low-resistivity NiSi phase to the high-resistivity NiSi<sub>2</sub> phase, and preventing the agglomeration of the silicide film at high temperatures.<sup>[1][2][3]</sup> Some interlayers can also improve the morphology and create a smoother interface between the silicide and the silicon substrate.<sup>[4][5][6]</sup>

**Q2:** How do I choose the right interlayer material for my experiment?

**A2:** The choice of interlayer depends on the desired outcome.

- For Enhanced Thermal Stability: Platinum (Pt), Palladium (Pd), Iridium (Ir), and Cobalt (Co) are very effective at increasing the degradation temperature of NiSi.<sup>[2][7][8][9]</sup> Molybdenum

(Mo) and Zinc (Zn) also show good thermal stability improvement.[1]

- For Reduced Sheet Resistance: Zinc (Zn) and Molybdenum (Mo) interlayers have been shown to effectively reduce the sheet resistance of nickel silicide at annealing temperatures around 700°C.[1]
- For Improved Interface Quality: A very thin Platinum (Pt) interlayer can improve interface roughness.[4][5] Introducing a Pt layer can also suppress the excessive diffusion of Ni atoms into the silicon substrate, leading to a flatter interface.[6] An ultrathin Ni interlayer (~1 nm) has been used to promote uniform nucleation and growth, preventing surface defects.[10][11]

Q3: How does the thickness of the interlayer affect silicidation?

A3: The interlayer thickness is critical. It must be thin enough to allow for the diffusion of Ni atoms to react with the Si substrate, yet effective in its role. An ultrathin layer (~1-2 nm) is often sufficient.[2][10] If the interlayer is too thick, it can act as a significant diffusion barrier, excessively delaying or even preventing the formation of NiSi at lower temperatures.[12] For example, a thin Pd<sub>2</sub>Si layer formed from a Pd interlayer can act as a diffusion barrier that retards the formation of Ni<sub>2</sub>Si and subsequently delays the formation of NiSi.[13]

Q4: Can the interlayer introduce negative effects?

A4: Yes. Some interlayers can act as a diffusion barrier, increasing the temperature required for NiSi formation.[12] The initial silicide formation might be dominated by the properties of the interlayer, which can affect electrical characteristics at lower annealing temperatures.[10][11] Additionally, certain interlayers, like Titanium (Ti), can react with Ni and Si to form undesirable high-resistivity ternary compounds (e.g., Ni<sub>x</sub>Ti<sub>y</sub>Si<sub>z</sub>) on the surface, which can increase contact resistance.[14][15]

## Troubleshooting Guide

Q1: My sheet resistance is too high after annealing. What are the possible causes?

A1: High sheet resistance can stem from several issues:

- Phase Transformation: The most common cause is the transformation of the low-resistivity NiSi phase into the high-resistivity NiSi<sub>2</sub> phase. This typically occurs at temperatures above 600-700°C but can be delayed by using appropriate interlayers like Pt, Pd, or Ir.[2][7]
- Film Agglomeration: At elevated temperatures, the NiSi film can become discontinuous and "ball up," a process known as agglomeration. This degrades the film's conductive properties. [1][2] Interlayers like Mo and Zn have been shown to inhibit surface agglomeration more effectively than Ta and Ti.[1]
- Unwanted Compound Formation: If using a reactive interlayer like Ti, a high-resistivity ternary compound (e.g., Ni<sub>x</sub>Ti<sub>y</sub>Si<sub>z</sub>) may have formed on the surface.[14][15]
- Oxygen Contamination: NiSi is very sensitive to oxygen contamination during the annealing process, which can impede the reaction and degrade electrical properties. Using a capping layer (e.g., TiN) can suppress this.[1]

Q2: The surface of my silicide film is rough and non-uniform. How can I fix this?

A2: Poor morphology is often related to the nucleation and growth process.

- Improve Interface Cleaning: Ensure the silicon substrate is thoroughly cleaned (e.g., using a standard RCA clean and HF dip) before depositing the films to remove any native oxide, which can hinder uniform reaction.[1]
- Use a Morphology-Improving Interlayer: A thin Pt interlayer is known to improve the interface roughness.[4][5] An ultrathin Ni interlayer (~1 nm) can be used to promote uniform nucleation and prevent surface defects.[10][11]
- Optimize Annealing Conditions: Agglomeration, which leads to a rough surface, is temperature-driven. Consider lowering the final annealing temperature or using an interlayer (e.g., Mo, Zn) that enhances morphological stability.[1]

Q3: The silicidation reaction seems to be delayed or is incomplete. Why is this happening?

A3: A delayed reaction points to a diffusion issue.

- **Interlayer as a Diffusion Barrier:** The interlayer itself may be acting as a diffusion barrier for Ni atoms. This is a known effect of Ti interlayers, which can significantly increase the transformation temperature for NiSi.[12]
- **Interfacial Oxide:** Even a very thin layer of native oxide on the silicon substrate can act as a barrier, hindering the inter-diffusion of Ni and Si and delaying the reaction.[16] An effective pre-deposition cleaning process is crucial.
- **Interlayer Alloying:** The interlayer may be alloying with the Ni film, changing the diffusion kinetics of the system.

## Data Hub: Quantitative Analysis

The following tables summarize quantitative data from experimental studies on various interlayer films.

Table 1: Summary of Common Interlayer Effects on NiSi Formation

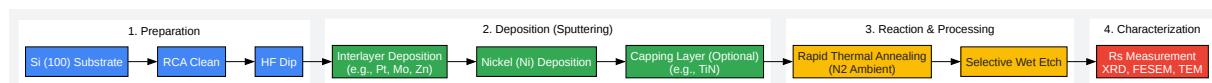
| Interlayer Material | Typical Thickness | Key Effect(s)                                                      | NiSi Thermal Stability                                    | Reference(s) |
|---------------------|-------------------|--------------------------------------------------------------------|-----------------------------------------------------------|--------------|
| Titanium (Ti)       | 5 nm              | Acts as a diffusion barrier, increases NiSi formation temperature. | Can form high-resistivity ternary compounds.              | [1][12]      |
| Tantalum (Ta)       | 5 nm              | Less effective at inhibiting agglomeration compared to Mo, Zn.     | High-resistance NiSi <sub>2</sub> phase forms at 700°C.   | [1]          |
| Molybdenum (Mo)     | 5 nm              | Reduces sheet resistance, improves thermal stability.              | Effective in inhibiting surface agglomeration.            | [1]          |
| Zinc (Zn)           | 5 nm              | Lowers NiSi formation temperature, reduces sheet resistance.       | Excellent thermal and morphological stability.            | [1]          |
| Ruthenium (Ru)      | 5 nm              | Low sheet resistance at high temperature.                          | Forms (NiRu)Si <sub>x</sub> alloy, but $R_s$ remains low. | [1][17]      |
| Palladium (Pd)      | 2 nm              | Delays Ni <sub>2</sub> Si and NiSi formation.                      | Stabilizes NiSi phase up to 800-900°C.                    | [2][13]      |
| Platinum (Pt)       | ~1 nm             | Improves thermal stability and interface roughness.                | Suppresses agglomeration and NiSi <sub>2</sub> formation. | [3][4][5]    |

|              |            |                                           |                                                  |        |
|--------------|------------|-------------------------------------------|--------------------------------------------------|--------|
| Iridium (Ir) | Thin Layer | Significantly improves thermal stability. | Stable with low leakage current up to 850°C.     | [8][9] |
| Cobalt (Co)  | Thin Layer | Significantly improves thermal stability. | Stable with low leakage current up to 750-850°C. | [8][9] |

Table 2: Sheet Resistance (Rs) vs. Annealing Temperature for Various 5 nm Interlayers (Data adapted from Lee et al., "In-Situ Rs and Improvement in Thermal Stability of Nickel Silicides Using Different Interlayer Films")[\[1\]](#)

| Annealing Temp. (°C) | Rs (Ω/sq) - Mo Interlayer | Rs (Ω/sq) - Ru Interlayer | Rs (Ω/sq) - Ta Interlayer     | Rs (Ω/sq) - Ti Interlayer     | Rs (Ω/sq) - Zn Interlayer |
|----------------------|---------------------------|---------------------------|-------------------------------|-------------------------------|---------------------------|
| 300                  | ~35                       | ~35                       | ~12                           | ~15                           | ~2.5                      |
| 450                  | ~10                       | ~8                        | ~12                           | ~15                           | ~2.5                      |
| 600                  | ~4                        | ~3                        | ~14                           | ~15                           | ~2.5                      |
| 650                  | ~5                        | ~3                        | ~15                           | ~15                           | ~4.0                      |
| 700                  | ~5                        | ~3                        | >20 (NiSi <sub>2</sub> forms) | >20 (NiSi <sub>2</sub> forms) | ~4.3                      |

## Protocols and Workflows


### General Experimental Protocol for NiSi Formation with an Interlayer

- Substrate Preparation:
  - Begin with p-type Si (100) wafers.
  - Perform a standard RCA (Radio Corporation of America) cleaning process to remove organic and metallic contaminants.

- Immediately before loading into the deposition chamber, perform an HF (hydrofluoric acid) dip to remove the native surface oxide.
- Thin Film Deposition:
  - Use a sputtering system to deposit the films.
  - Deposit the chosen interlayer film (e.g., 5 nm of Mo, Ru, Ta, Ti, or Zn) directly onto the cleaned Si substrate.[\[1\]](#)
  - Without breaking vacuum, deposit the nickel (Ni) film (e.g., 25 nm) on top of the interlayer.[\[1\]](#)
  - A capping layer (e.g., TiN) can be deposited on top of the Ni to prevent oxidation during annealing.
- Thermal Annealing:
  - Use a Rapid Thermal Annealing (RTA) system.
  - Anneal the samples in a nitrogen (N<sub>2</sub>) ambient to prevent oxidation.
  - The annealing temperature and time will depend on the specific interlayer and desired silicide phase. A typical range is 300°C to 700°C.[\[1\]](#) A two-step annealing process is often used to form a uniform NiSi phase.
- Selective Etching:
  - After annealing, remove the unreacted metal and the capping/interlayer material.
  - A solution of H<sub>2</sub>SO<sub>4</sub>:H<sub>2</sub>O<sub>2</sub> (4:1) at 80°C is effective for selectively etching many interlayers (Mo, Ru, Ti, Zn) and unreacted Ni over NiSi.[\[1\]](#)
- Characterization:
  - Sheet Resistance (Rs): Measure using a four-point probe.

- Phase Identification: Use Glancing-Angle X-ray Diffraction (GLXRD) to identify the nickel silicide phases present (e.g., NiSi, NiSi<sub>2</sub>).[\[1\]](#)
- Surface Morphology: Observe the surface using Field-Emission Scanning Electron Microscopy (FESEM).[\[1\]](#)
- Interface Analysis: Use Transmission Electron Microscopy (TEM) for detailed cross-sectional analysis of the film and interface.

## Visualized Workflows and Logic



[Click to download full resolution via product page](#)

Fig 1. General experimental workflow for nickel silicide formation with an interlayer film.

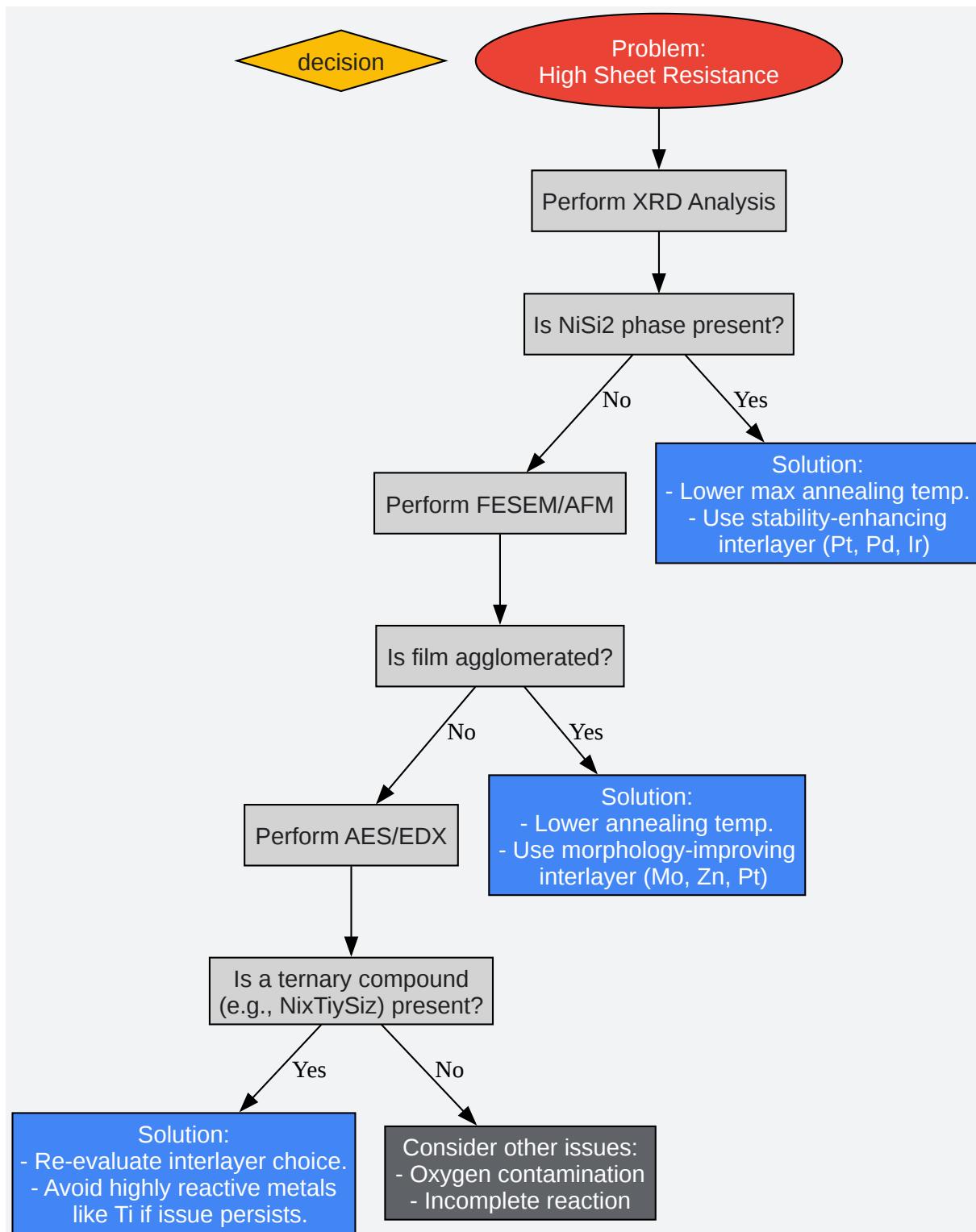
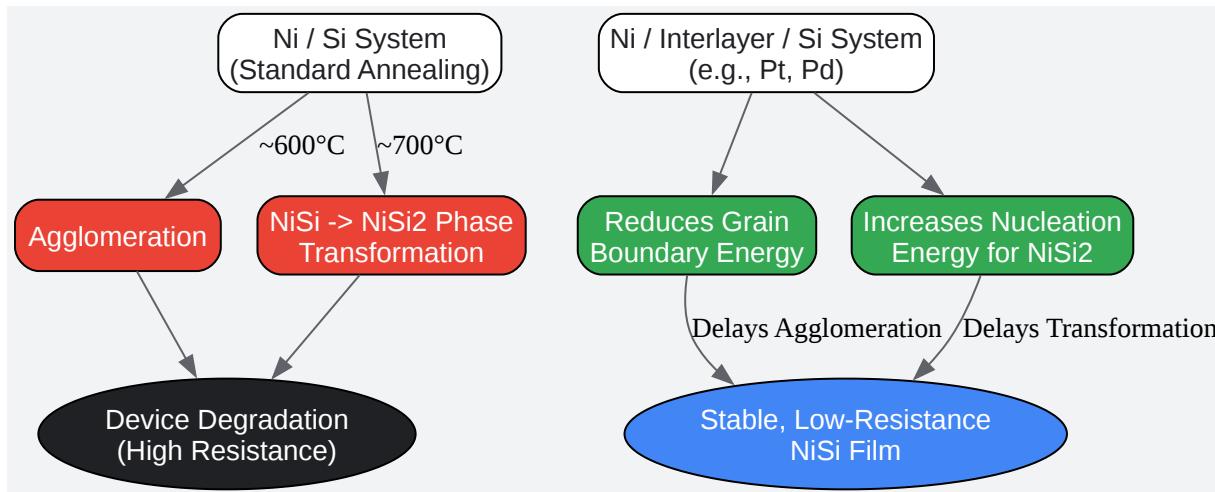


[Click to download full resolution via product page](#)

Fig 2. Troubleshooting flowchart for diagnosing high sheet resistance in NiSi films.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [davidpublisher.com](http://davidpublisher.com) [davidpublisher.com]
- 2. [pubs.aip.org](http://pubs.aip.org) [pubs.aip.org]
- 3. [ijnnonline.net](http://ijnnonline.net) [ijnnonline.net]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [pubs.aip.org](http://pubs.aip.org) [pubs.aip.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [pubs.aip.org](http://pubs.aip.org) [pubs.aip.org]

- 10. Defect-free erbium silicide formation using an ultrathin Ni interlayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Ti Interlayer on Ni/Si Reaction Systems (2004) | S. L. Chiu | 25 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Effects of interlayer films on nickel silicide formation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084514#effects-of-interlayer-films-on-nickel-silicide-formation\]](https://www.benchchem.com/product/b084514#effects-of-interlayer-films-on-nickel-silicide-formation)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

